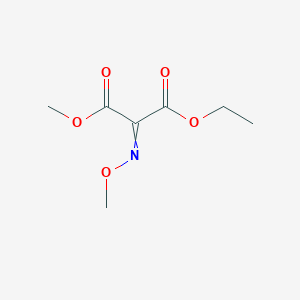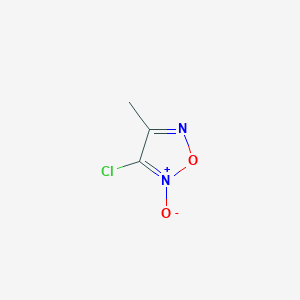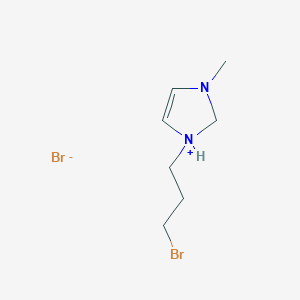![molecular formula C20H23N3 B14472010 4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile CAS No. 66044-92-6](/img/structure/B14472010.png)
4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile is a complex organic compound with a unique structure that includes both nitrile and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with an appropriate aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme interactions, protein binding, and other biochemical processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzonitrile: A simpler compound with similar functional groups but lacking the additional complexity of the methyl(pentyl)amino and methylidene groups.
4-Cyanoaniline: Another related compound with a nitrile and amino group, used in similar applications but with different properties.
Uniqueness
4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile is unique due to its specific structure, which provides distinct chemical and biological properties
Propriétés
Numéro CAS |
66044-92-6 |
|---|---|
Formule moléculaire |
C20H23N3 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-[[4-[methyl(pentyl)amino]phenyl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C20H23N3/c1-3-4-5-14-23(2)20-12-8-18(9-13-20)16-22-19-10-6-17(15-21)7-11-19/h6-13,16H,3-5,14H2,1-2H3 |
Clé InChI |
ICPZIZMLCXABNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)

![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
